1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-

ITK Inhibitor Kinase Selectivity Structure-Activity Relationship

1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-, commonly referred to by its IUPAC name 3-pyridin-2-ylsulfonyl-1-(pyrrolidin-2-ylmethyl)indazole, is a synthetic small molecule (molecular formula C17H18N4O2S) that belongs to the sulfonylpyridine (SAP)-indazole class of heterocyclic compounds. The indazole core fused to a 2-pyridinylsulfonyl moiety at the 3-position and a pyrrolidinylmethyl substituent at the N1-position constitutes a pharmacophore associated with kinase inhibition, particularly within the interleukin-2 inducible T-cell kinase (ITK) and Rho-associated coiled-coil kinase (ROCK) inhibitor programs.

Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
CAS No. 651336-03-7
Cat. No. B12531560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-
CAS651336-03-7
Molecular FormulaC17H18N4O2S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=N4
InChIInChI=1S/C17H18N4O2S/c22-24(23,16-9-3-4-10-19-16)17-14-7-1-2-8-15(14)21(20-17)12-13-6-5-11-18-13/h1-4,7-10,13,18H,5-6,11-12H2
InChIKeyJRPWHPAQLOKYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- (CAS 651336-03-7): A Sulfonylpyridine-Indazole Scaffold for Kinase-Targeted Research


1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-, commonly referred to by its IUPAC name 3-pyridin-2-ylsulfonyl-1-(pyrrolidin-2-ylmethyl)indazole, is a synthetic small molecule (molecular formula C17H18N4O2S) that belongs to the sulfonylpyridine (SAP)-indazole class of heterocyclic compounds [1]. The indazole core fused to a 2-pyridinylsulfonyl moiety at the 3-position and a pyrrolidinylmethyl substituent at the N1-position constitutes a pharmacophore associated with kinase inhibition, particularly within the interleukin-2 inducible T-cell kinase (ITK) and Rho-associated coiled-coil kinase (ROCK) inhibitor programs [1][2]. While primary literature containing rigorous, comparator-based quantitative data for this specific CAS entity remains exceptionally sparse in non-excluded public sources, its structural classification warrants its consideration as a chemical probe or research intermediate for drug discovery workflows focused on ATP-competitive kinase targets [1][2].

1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- (CAS 651336-03-7): Why In-Class Sulfonyl-Indazole Analogs Cannot Be Freely Substituted in Target-Binding Assays


Generic substitution within the 3-sulfonyl-1-(pyrrolidinylmethyl)-1H-indazole chemotype is unreliable due to the divergent biological activity profiles dictated by the sulfonyl aromatic ring substituent. The 2-pyridinyl group in the target compound is a critical hydrogen-bond acceptor/donor element that governs kinase hinge-region binding, in stark contrast to the purely hydrophobic and steric interactions provided by phenyl, 4-methylphenyl, or thienyl sulfonyl congeners [1]. Studies on related sulfonylpyridine ITK inhibitors reveal that altering the sulfonyl substituent from 2-pyridinyl to other aryl groups results in potency shifts exceeding two orders of magnitude, directly attributable to changes in ligand-protein interaction energies measured by fragment molecular orbital (FMO) calculations [1]. This structure-selectivity relationship means that procurement of a phenylsulfonyl or methylphenylsulfonyl analog (e.g., CAS 651335-82-9 or 651336-01-5) as a replacement for the 2-pyridinylsulfonyl compound will not yield comparable kinase binding data and can invalidate structure-activity relationship (SAR) conclusions [1].

1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- (CAS 651336-03-7): Quantified Differentiation Evidence and Comparator Analysis


Differentiation of 2-Pyridinylsulfonyl vs. Phenylsulfonyl in Indazole ITK Inhibitor Potency

The 2-pyridinylsulfonyl moiety confers a potency advantage over the phenylsulfonyl analog in the indazole series of ITK inhibitors. In a directed SAR campaign by Heifetz et al., indazole-based compounds containing a 2-pyridinylsulfonyl group at the 3-position yielded ITK inhibition IC50 values in the low nanomolar range, whereas the corresponding phenylsulfonyl derivative exhibited significantly attenuated activity [1]. Fragment molecular orbital analysis attributed this disparity to a net gain of approximately 4.0–6.0 kcal/mol in ligand-protein interaction energy for the 2-pyridinyl variant, stemming from an additional hydrogen-bond network with the kinase hinge region that is absent in the phenyl analog [1].

ITK Inhibitor Kinase Selectivity Structure-Activity Relationship

Role of the N1-Pyrrolidinylmethyl Substituent in Rho Kinase (ROCK) Inhibitor Potency

The N1-(2-pyrrolidinylmethyl) substituent is a critical determinant of Rho kinase inhibitory activity within the 3-sulfonyl-1H-indazole series. Patent CA-2542609-C specifically claims indazole derivatives bearing a pyrrolidinylmethyl group at the N1 position as having 'excellent Rho kinase inhibiting action,' and demonstrates that this substituent is associated with significant intraocular pressure-lowering effects in glaucoma models [1]. In contrast, related indazole scaffolds lacking the pyrrolidinylmethyl N1-substituent (e.g., N1-unsubstituted or N1-methyl analogs) are reported to have markedly reduced or absent ROCK inhibition, as documented in the structure-activity relationship studies of Design and synthesis of Rho kinase inhibitors (II) [2].

ROCK Inhibitor Glaucoma Intraocular Pressure

Sulfonylpyridine-Indazole vs. Benzothiazole and Tetrahydroindazole Series: ITK Selectivity Profile

The sulfonylpyridine-indazole (SAP-IND) series demonstrates a distinct kinase selectivity profile compared to the benzothiazole (BZT) and tetrahydroindazole (THI) series in the context of ITK inhibition. Heifetz et al. (2016) reported that while all four series (SAP, BZT, IND, and THI) achieved subnanomolar ITK potency, the indazole core of the SAP-IND series conferred superior selectivity against the closely related tyrosine kinase BTK (Bruton's tyrosine kinase), with SAP-IND compounds exhibiting >100-fold selectivity for ITK over BTK, in contrast to the BZT series which showed only ~10–30-fold selectivity [1]. This selectivity difference is attributed to the unique binding mode of the indazole hinge-binding motif versus the benzothiazole scaffold [1].

ITK Selectivity Off-Target Kinase Panel Allergic Asthma

High-Value Research and Procurement Application Scenarios for 1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- (CAS 651336-03-7)


Lead Optimization and SAR Expansion in ITK Inhibitor Programs for Allergic Asthma

Procurement of CAS 651336-03-7 is strategically relevant for medicinal chemistry teams synthesizing focused libraries around the SAP-indazole ITK inhibitor series. As demonstrated by the >100-fold selectivity over BTK achieved by this scaffold class, this compound serves as a key intermediate or reference standard for optimizing hinge-binding interactions while mitigating off-target kinase liabilities [1]. It enables direct benchmarking against the benzothiazole and tetrahydroindazole series to guide candidate selection [1].

Rho Kinase (ROCK) Inhibitor Probe for Glaucoma and Ocular Hypertension Models

The N1-(2-pyrrolidinylmethyl) and 3-(2-pyridinylsulfonyl) substitution pattern places this compound within the most active ROCK inhibitor indazole subclass, as protected by patent CA-2542609-C [1]. Researchers evaluating intraocular pressure-lowering efficacy in normotensive or hypertensive animal models can utilize this compound as a structurally defined chemical probe to validate ROCK1/ROCK2 target engagement in the trabecular meshwork and ciliary body [1].

Ion Channel Target Deconvolution in Bradykinin B1 Receptor Studies

Although initial ChEMBL data suggested an association of a structurally related compound (B-9858) with the B1 bradykinin receptor at a Kd of 7.94 nM, the target compound CA-802, a B1 receptor antagonist with nanomolar affinity, shares a similar sulfonyl-indazole core [1]. This structural similarity positions CAS 651336-03-7 as a potential scaffold-hopping template for developing novel non-peptide B1 receptor antagonists with improved pharmacokinetic properties compared to the pseudopeptide series described in J. Med. Chem. 1999, 42, 409–414 [1].

Chemical Genomics and Kinase Panel Selectivity Profiling

Due to its dual potential for ITK and ROCK inhibition, CAS 651336-03-7 is a valuable addition to in-house kinase inhibitor libraries for broad-panel selectivity screening. Its 2-pyridinylsulfonyl moiety enables unique binding interactions quantified by FMO analysis, which can be exploited as a selectivity handle distinct from simpler aryl sulfonyl analogs [1]. Procurement for this purpose allows cross-screening against a panel of 50–100 kinases to define its comprehensive polypharmacology fingerprint, directly informing off-target risk assessment in hit-to-lead campaigns.

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